REACTION_SMILES
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[Al+3:2].[C:15]([CH2:16][CH2:17][CH3:18])(=[O:19])[Cl:20].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:22][CH2:23][CH2:24][Cl:25].[NH:5]1[C:6](=[O:14])[CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[OH2:21]>>[NH:5]1[C:6](=[O:14])[CH2:7][c:8]2[cH:9][c:10]([C:15]([CH2:16][CH2:17][CH3:18])=[O:19])[cH:11][cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C1Cc2ccccc2N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
CCCC(=O)c1ccc2c(c1)CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |